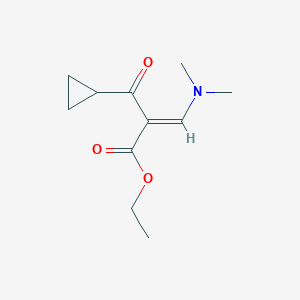
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
As a chloromethyl compound, it might be reactive towards nucleophiles, and could potentially be used in substitution reactions . The presence of the thiazole ring might also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a chlorinated compound, it might be relatively dense and possibly volatile . The presence of the thiazole ring could contribute to its stability .Applications De Recherche Scientifique
Corrosion Inhibitors
Synthesis and Characterization of Novel Thiazole Derivatives for Corrosion Inhibition Thiazole derivatives, including compounds related to 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride, have been synthesized and characterized for their application as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds have demonstrated significant efficiency in protecting zinc, with effectiveness increasing with concentration. The derivatives behave as mixed inhibitors, with adsorption following the Langmuir isotherm model (Fouda et al., 2021).
Synthesis and Crystal Structure Analysis
Syntheses and Crystal Structures of Thiazole Derivatives Research on 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, closely related to the compound , have provided insights into their crystal structures and potential applications. These studies reveal the complex structures and hydrogen-bonding interactions within these compounds, offering a basis for further chemical and material science research (Ma et al., 2018).
Regioselective Halogenation
Highly Regioselective Direct Halogenation Method A study demonstrated an efficient and simple method for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, leading to the synthesis of 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles. This research outlines a novel approach to synthesizing halogenated thiazoles, highlighting the versatility and potential applications of such compounds in organic synthesis (Yamane et al., 2004).
Organic Synthesis and Material Science
Synthesis of Thiazolecarbaldehydes and Their Applications Another study focused on the synthesis of chloromethyl derivatives of 1,3-thiazole, aiming to obtain new thiazole derivatives with potential applications in organic synthesis and material science. These derivatives have been used to explore new chemical reactions and synthesize compounds of interest for various scientific fields (Sinenko et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis .
Mode of Action
Related compounds have been shown to inhibit serine proteases, which could suggest a similar mechanism . Inhibition of these enzymes can prevent the breakdown of specific proteins, thereby altering cellular processes.
Biochemical Pathways
Given its potential role as a serine protease inhibitor, it may impact pathways involving protein degradation and apoptosis .
Result of Action
If it acts as a serine protease inhibitor, it could potentially prevent protein degradation and alter apoptosis, impacting cellular health and function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIPXUJNQIUIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)


![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)






![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)
